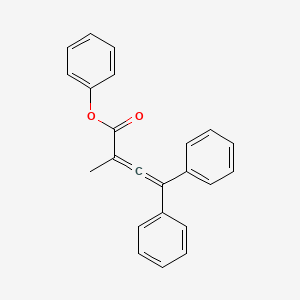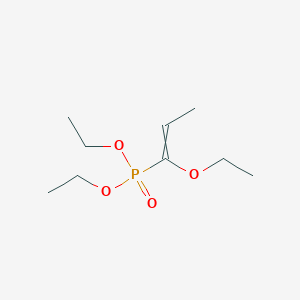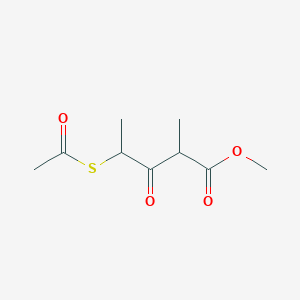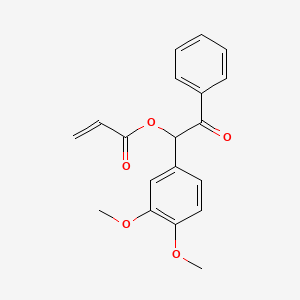
N,N-Diethyl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-oxobutanamide is an organic compound belonging to the amide family. It is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with two ethyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing N,N-Diethyl-4-oxobutanamide involves the direct condensation of carboxylic acids with amines. One such method includes the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C. This reaction yields the corresponding amide with high purity and moderate to excellent yields .
Another approach involves the activation of the carboxylic function by converting carboxylic acids into acid chlorides, which are then coupled with the appropriate amine to yield the amide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysis, such as boronic acids and esters, is also common in industrial processes due to their low environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides and derivatives
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethylacetamide
- N,N-Diethylbenzamide
- N,N-Diethyl-3-oxobutanamide
Uniqueness
N,N-Diethyl-4-oxobutanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the carbonyl group and the ethyl substitutions make it a versatile compound with diverse applications in various fields .
Propiedades
Número CAS |
92442-09-6 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-9(4-2)8(11)6-5-7-10/h7H,3-6H2,1-2H3 |
Clave InChI |
PFENCQBZZKKROW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)




![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)





